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Compound of Interest

Compound Name: 3-Hydroxy-4-methylbenzonitrile

Cat. No.: B1318791 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Hydroxy-4-
methylbenzonitrile (CAS 3816-66-8) as a key chemical intermediate in the synthesis of

diverse molecular scaffolds of interest in pharmaceutical and agrochemical research.[1][2] This

document outlines its chemical properties, key synthetic transformations, detailed experimental

protocols for representative reactions, and potential applications in drug discovery.

Physicochemical Properties
3-Hydroxy-4-methylbenzonitrile is a substituted aromatic compound possessing a hydroxyl, a

methyl, and a nitrile functional group.[1][2] This unique combination of functionalities makes it a

valuable building block for the synthesis of more complex molecules.[3]
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Property Value Reference

CAS Number 3816-66-8 [1][2]

Molecular Formula C₈H₇NO [1][2]

Molecular Weight 133.15 g/mol [1][2]

Appearance Solid

IUPAC Name 3-hydroxy-4-methylbenzonitrile [1]

Synonyms
5-Cyano-2-methylphenol, 4-

Methyl-3-hydroxybenzonitrile
[1]

Key Synthetic Applications
The reactivity of 3-Hydroxy-4-methylbenzonitrile is centered around its phenolic hydroxyl

group and the nitrile moiety. These functional groups allow for a variety of chemical

transformations, making it a versatile intermediate for the synthesis of heterocyclic compounds

and other complex organic molecules.

Synthesis of Ether Derivatives via Williamson Ether
Synthesis
The phenolic hydroxyl group of 3-Hydroxy-4-methylbenzonitrile can be readily alkylated to

form a wide range of ether derivatives. The Williamson ether synthesis is a robust and widely

used method for this transformation, involving the deprotonation of the phenol to form a

phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[4]

Experimental Protocol: General Procedure for Williamson Ether Synthesis

This protocol describes a general method for the synthesis of ether derivatives from 3-
Hydroxy-4-methylbenzonitrile.

Materials:

3-Hydroxy-4-methylbenzonitrile
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Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

Anhydrous N,N-dimethylformamide (DMF) or acetone

Dichloromethane (CH₂Cl₂)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 3-Hydroxy-4-methylbenzonitrile (1.0 eq.) in anhydrous DMF, add

anhydrous potassium carbonate (1.5 eq.).

Stir the mixture at room temperature for 30 minutes.

Add the desired alkyl halide (1.1 eq.) dropwise to the reaction mixture.

Stir the reaction at room temperature or heat to 50-80 °C and monitor the progress by thin-

layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and quench with a

saturated aqueous solution of ammonium chloride.

Extract the product with dichloromethane (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired ether.

Expected Yields: Yields for this type of reaction are typically in the range of 70-95%, depending

on the specific alkyl halide used.
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Logical Workflow for Williamson Ether Synthesis

Start: 3-Hydroxy-4-
methylbenzonitrile

Deprotonation
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(Alkyl Halide)

Product: Ether
Derivative

Click to download full resolution via product page

Caption: Williamson Ether Synthesis Workflow.

Synthesis of Benzofuran Derivatives
Benzofurans are a class of heterocyclic compounds present in many biologically active

molecules and natural products.[5][6][7] 3-Hydroxy-4-methylbenzonitrile can serve as a

precursor for the synthesis of substituted benzofurans. A common strategy involves the O-

alkylation with an α-haloketone followed by an intramolecular cyclization.

Experimental Protocol: General Procedure for Benzofuran Synthesis

This protocol outlines a general two-step procedure for the synthesis of benzofuran derivatives

starting from 3-Hydroxy-4-methylbenzonitrile.

Step 1: O-Alkylation with an α-Haloketone

Materials:

3-Hydroxy-4-methylbenzonitrile

α-Bromoketone (e.g., 2-bromoacetophenone)

Potassium carbonate (K₂CO₃)

Acetone or DMF

Procedure:

In a round-bottom flask, dissolve 3-Hydroxy-4-methylbenzonitrile (1.0 eq.) and potassium

carbonate (1.5 eq.) in acetone.
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Add the α-bromoketone (1.1 eq.) to the mixture.

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

After completion, cool the mixture and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude aryl ether intermediate.

Step 2: Intramolecular Cyclization

Materials:

Crude aryl ether from Step 1

Polyphosphoric acid (PPA) or Eaton's reagent

Procedure:

Add the crude aryl ether to polyphosphoric acid.

Heat the mixture to 80-100 °C for 1-2 hours.

Cool the reaction mixture and pour it onto crushed ice.

Extract the product with ethyl acetate (3 x 50 mL).

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography to yield the substituted benzofuran.

Representative Yields:

Step Product Typical Yield (%)

O-Alkylation Aryl ether intermediate 80 - 95

Cyclization Substituted Benzofuran 60 - 85
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Experimental Workflow for Benzofuran Synthesis

Step 1: O-Alkylation

Step 2: Cyclization
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Caption: Two-step synthesis of benzofurans.

Application in Drug Discovery: A Representative
Example
Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-

tumor, antibacterial, and antiviral properties.[5] For instance, certain substituted benzofurans

act as inhibitors of signaling pathways crucial for cancer cell proliferation and survival. A

hypothetical derivative of 3-Hydroxy-4-methylbenzonitrile could be designed to target a key

kinase in a cancer-related signaling pathway.
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Hypothetical Signaling Pathway Inhibition

A synthesized benzofuran derivative could potentially inhibit a protein kinase, such as a

receptor tyrosine kinase (RTK), which is often dysregulated in various cancers. Inhibition of the

RTK would block downstream signaling cascades, such as the MAPK/ERK pathway, thereby

preventing cell proliferation and inducing apoptosis.
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Caption: Inhibition of an RTK signaling pathway.

Conclusion
3-Hydroxy-4-methylbenzonitrile is a valuable and versatile chemical intermediate with

significant potential in the synthesis of biologically active compounds. The protocols and data

presented herein provide a foundation for researchers to explore its utility in drug discovery and

development, particularly in the generation of novel ether and benzofuran derivatives. Further

investigation into the biological activities of compounds derived from this intermediate is

warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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